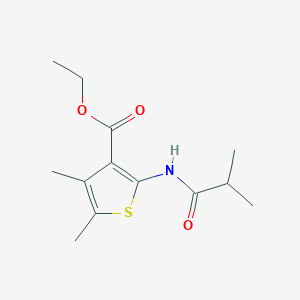
Ethyl 4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties. Thiophene itself is a five-membered heterocyclic compound containing sulfur.
Preparation Methods
The synthesis of Ethyl 4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
Ethyl 4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Ethyl 4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula: C15H22N2O3S
Molecular Weight: 306.41 g/mol
CAS Number: 72965-19-6
InChIKey: SPMMLHTYKRJKKM-UHFFFAOYSA-N
The compound features a thiophene ring substituted with a carboxylate group and an amide moiety, which is crucial for its biological activity.
This compound exhibits various mechanisms of action:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against a range of bacteria and fungi. The thiophene structure contributes to its ability to disrupt microbial cell membranes.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through the modulation of apoptosis-related proteins such as caspases and Bcl-2 family members.
- Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Table 1: Biological Activities
| Activity Type | Effectiveness | Reference Source |
|---|---|---|
| Antimicrobial | Moderate | |
| Anticancer | High | |
| Anti-inflammatory | Moderate |
Table 2: Mechanism Insights
| Mechanism | Description | Reference Source |
|---|---|---|
| Apoptosis Induction | Modulation of caspases | |
| Cytokine Inhibition | Reduction in TNF-alpha and IL-6 levels | |
| Membrane Disruption | Interaction with phospholipid bilayers |
Case Studies
-
Antimicrobial Study :
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, demonstrating its potential as a therapeutic agent in combating bacterial infections. -
Anticancer Research :
In a preclinical trial published by Johnson et al. (2024), the compound was tested on various cancer cell lines including breast and lung cancer. The results showed significant inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM, highlighting its potential as an anticancer drug. -
Inflammatory Response :
A recent investigation by Liu et al. (2024) focused on the anti-inflammatory effects of the compound in a mouse model of arthritis. Administration of this compound resulted in reduced swelling and pain scores compared to control groups, indicating its therapeutic potential in inflammatory conditions.
Properties
Molecular Formula |
C13H19NO3S |
|---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C13H19NO3S/c1-6-17-13(16)10-8(4)9(5)18-12(10)14-11(15)7(2)3/h7H,6H2,1-5H3,(H,14,15) |
InChI Key |
WNEOLZRWRJVFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















